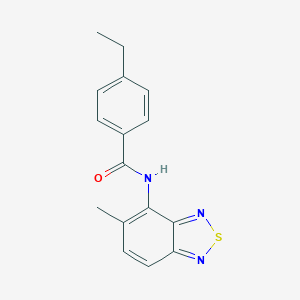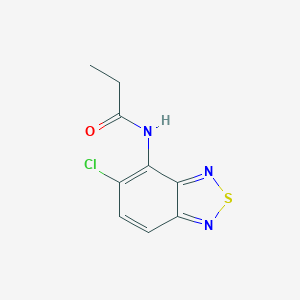![molecular formula C16H24N2O B251094 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B251094.png)
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidines and has been found to have a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide is not fully understood. However, it has been found to interact with various receptors and enzymes in the body, including the opioid receptors, NMDA receptors, and monoamine oxidase enzymes. These interactions are thought to be responsible for the biological activities of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide in lab experiments is its wide range of biological activities. This allows researchers to study its effects in various disease models. However, one limitation is the lack of information on the exact mechanism of action of this compound. This makes it difficult to design experiments that specifically target its biological activities.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide. One area of interest is its potential as a treatment for neurodegenerative disorders. Further research is needed to determine the exact mechanism of action of this compound and its effects on cognitive function. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Overall, this compound has great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Métodos De Síntesis
The synthesis of 2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide involves the reaction of 4-(piperidin-1-ylmethyl)benzaldehyde with 2-methylpropanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been found to be efficient and yields high purity this compound.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been found to have potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H24N2O |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-6-14(7-9-15)12-18-10-4-3-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) |
Clave InChI |
NKUJIDQPKBADLB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CN2CCCCC2 |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)


